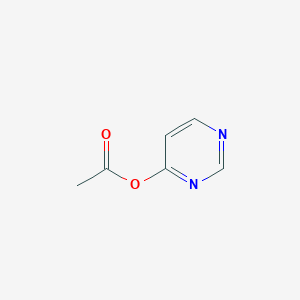
Stibine, bis(pentafluorophenyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stibine, bis(pentafluorophenyl)phenyl- is an organoantimony compound characterized by the presence of two pentafluorophenyl groups and one phenyl group attached to a central antimony atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stibine, bis(pentafluorophenyl)phenyl- typically involves the reaction of antimony trichloride with pentafluorophenyl lithium and phenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid decomposition of the reactants.
Industrial Production Methods
Industrial production of Stibine, bis(pentafluorophenyl)phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Stibine, bis(pentafluorophenyl)phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The pentafluorophenyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can produce a variety of organoantimony derivatives.
Aplicaciones Científicas De Investigación
Stibine, bis(pentafluorophenyl)phenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organoantimony compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Stibine, bis(pentafluorophenyl)phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, accepting electron pairs from other molecules. This property makes it useful in catalysis and in the formation of coordination complexes. The specific pathways involved depend on the context of its use, such as in catalysis or biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(pentafluorophenyl)borate: This compound also contains pentafluorophenyl groups and is used as a weakly coordinating anion in various applications.
Bis(pentafluorophenyl)mercury: Similar in structure, this compound is used in coordination chemistry and has unique properties due to the presence of mercury.
Uniqueness
Stibine, bis(pentafluorophenyl)phenyl- is unique due to the presence of antimony, which imparts distinct chemical properties compared to similar compounds containing boron or mercury
Propiedades
Número CAS |
21041-56-5 |
|---|---|
Fórmula molecular |
C18H5F10Sb |
Peso molecular |
533.0 g/mol |
Nombre IUPAC |
bis(2,3,4,5,6-pentafluorophenyl)-phenylstibane |
InChI |
InChI=1S/2C6F5.C6H5.Sb/c2*7-2-1-3(8)5(10)6(11)4(2)9;1-2-4-6-5-3-1;/h;;1-5H; |
Clave InChI |
QBCOHNFSGAVGGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Sb](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


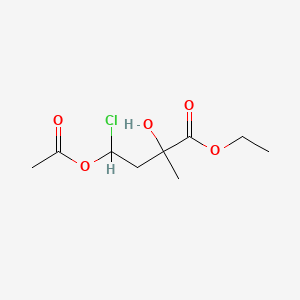
![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)
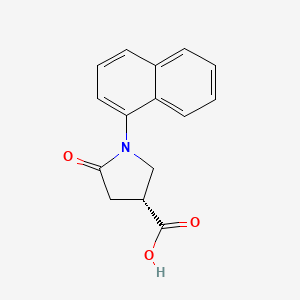

![4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13119651.png)

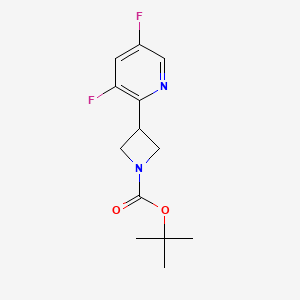

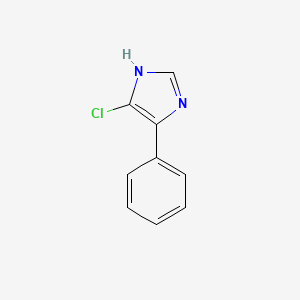

![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
